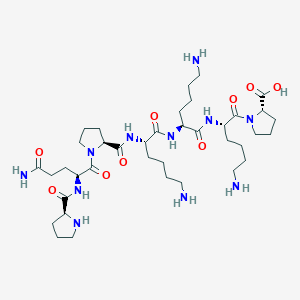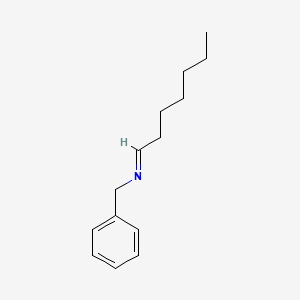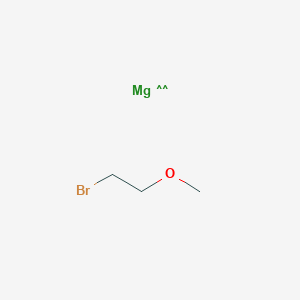
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile is a heterocyclic compound that features a benzofuran core structure. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile typically involves a multi-step process. One common method is the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of the desired product with yields ranging from 63% to 95% .
Chemical Reactions Analysis
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to the scavenging of free radicals .
Comparison with Similar Compounds
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-carbonitrile can be compared with other similar compounds, such as:
2,3,4,5,6,7-Hexahydro-1-benzofuran-2-carbonitrile: Lacks the oxo group, which may result in different biological activities.
4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl acetonitrile: Contains an additional acetonitrile group, which can influence its reactivity and applications
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
210044-29-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H9NO2/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h6H,1-4H2 |
InChI Key |
XXQDSBUOYCASHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC(O2)C#N)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)


![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)



![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)

